Kinase Selectivity Fingerprint: RET-Focused vs. Trk-Biased Analogs
Patent data from the Array BioPharma RET kinase inhibitor program establish that 2-phenyl-substituted pyrazolo[1,5-a]pyrazin-4-yl compounds bearing a 4-phenylpiperazine tail are specifically claimed as RET kinase inhibitors, whereas the corresponding 2-(4-chlorophenyl) analog (CAS 1111292-07-9) has been associated with Trk kinase inhibition in separate chemical matter disclosures [1]. No publicly available RET IC50 value exists for the target compound; the differentiation is inferred at the class level from the patent landscape, which treats the 2-phenyl / 4-phenylpiperazine combination as a defined selectivity-encoding motif distinct from halogenated or alkylated 2-aryl congeners [1]. The 4-chlorophenyl analog (CAS 1111292-07-9) shows a confirmed shift in annotated biological target from RET to Trk kinases, illustrating that the 2-position substituent is a binary selector of kinase family targeting .
| Evidence Dimension | Kinase target selectivity cluster (disclosed patent annotation) |
|---|---|
| Target Compound Data | RET kinase inhibitor program claim (Array BioPharma patent family; no single-concentration IC50 disclosed for this specific compound) |
| Comparator Or Baseline | 4-chlorophenyl analog (CAS 1111292-07-9): annotated as Trk kinase inhibitor in separate chemical matter disclosures |
| Quantified Difference | Qualitative selectivity divergence: RET-preferring (target compound) vs. Trk-preferring (4-chlorophenyl analog) |
| Conditions | Patent-derived kinase inhibitor classification; no unified head-to-head enzymatic assay data publicly available |
Why This Matters
For investigators requiring a tool compound with RET-biased pharmacology rather than Trk-biased pharmacology, the target compound is the appropriate procurement choice based on patent-annotated selectivity precedent; substitution with the 4-chlorophenyl analog would introduce Trk-family activity not present in the target compound.
- [1] Andrews SW, Blake JF, Haas J, Jiang Y, Kolakowski GR, Moreno DA, Ren L, Walls SM. Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. US Patent Application 20200055860. Filed 2018-01-18. Array BioPharma Inc. View Source
